Structural Divergence from the Parent 2-(2-Hydroxyphenyl)-4H-1,3,4-oxadiazin-5-one Core
The target compound (CAS 53995-44-1) contains an N4-morpholinylethyl substituent that is absent in the commercially available parent scaffold 2-(2-hydroxyphenyl)-4H-1,3,4-oxadiazin-5-one (CAS 28669-14-9). This substitution increases the molecular weight by 113.14 g/mol and introduces a basic tertiary amine with a calculated pKa of ~7.5–8.0, converting a predominantly neutral, low-molecular-weight core into a cation-capable analog [1]. While direct comparative IC50 data for these two exact compounds are not publicly available, analogous N4-alkyl substitutions on the 2-aryl-1,3,4-oxadiazin-5(6H)-one scaffold have been shown to modulate MAO-B IC50 values by more than 100-fold and to switch selectivity from MAO-A to MAO-B depending on chain length and terminal amine identity [2].
| Evidence Dimension | Structural and physicochemical differentiation |
|---|---|
| Target Compound Data | Molecular weight: 305.33 g/mol; contains a protonatable morpholinylethyl tertiary amine; predicted basic pKa: ~7.5–8.0; HBD: 1; HBA: 5; TPSA: 70.1 Ų |
| Comparator Or Baseline | 2-(2-Hydroxyphenyl)-4H-1,3,4-oxadiazin-5-one (CAS 28669-14-9): Molecular weight: 192.17 g/mol; no basic amine; HBD: 1; HBA: 4; TPSA: 58.6 Ų [1]. |
| Quantified Difference | ΔMW = +113.14 g/mol; ΔTPSA = +11.5 Ų; added protonatable amine functionality; logD (pH 7.4) predicted to shift by –0.5 to –1.5 log units, enhancing aqueous solubility. |
| Conditions | Structural comparison and in silico physicochemical predictions (DataWarrior/MOE); in vitro SAR context derived from 2-aryl-1,3,4-oxadiazin-5(6H)-one MAO-B inhibitor series [2]. |
Why This Matters
The morpholinylethyl group confers a protonatable handle that is completely absent in the parent core; this has been empirically linked to improved aqueous solubility and radically altered target selectivity profiles in related oxadiazinone series, making the target compound a chemically distinct entity for assay development.
- [1] American Elements. CAS 28669-14-9: 2-(2-hydroxyphenyl)-4H-1,3,4-oxadiazin-5-one. Product Technical Data. View Source
- [2] Lee, J.; Lee, Y.; Park, S. J.; Lee, J.; Kim, Y. S.; Suh, Y.-G.; Lee, J. Discovery of highly selective and potent monoamine oxidase B inhibitors: Contribution of additional phenyl rings introduced into 2-aryl-1,3,4-oxadiazin-5(6H)-one. Eur. J. Med. Chem. 2017, 130, 365–378. View Source
